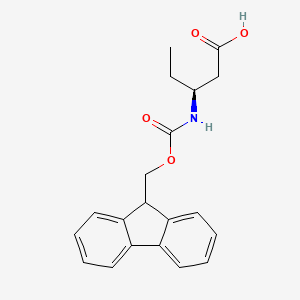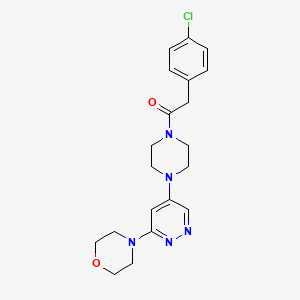
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is a chiral compound widely used in organic synthesis, particularly in the preparation of peptides. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine functionalities during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid typically involves the protection of the amino group of (S)-3-aminopentanoic acid with the Fmoc group. This is achieved through a reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or EDCI.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HATU or EDCI in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Substitution: Various nucleophiles under mild conditions.
Major Products
Deprotection: (S)-3-aminopentanoic acid.
Coupling: Peptides with extended chains.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The primary mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
Uniqueness
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is unique due to its specific chiral center and the presence of the Fmoc protecting group. This combination makes it particularly useful in peptide synthesis, where stereochemistry and protection of functional groups are crucial.
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDHGDWNJABZLC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)


![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2603240.png)
![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2603242.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2603245.png)

![ETHYL 4-({3-METHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}METHYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2603249.png)
